Ethyl 7-cyclopentyl-7-oxoheptanoate
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Overview
Description
Ethyl 7-cyclopentyl-7-oxoheptanoate is an organic compound with the molecular formula C14H24O3. It is a derivative of heptanoic acid, featuring a cyclopentyl group and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-cyclopentyl-7-oxoheptanoate typically involves the esterification of pimelic acid with ethanol in the presence of a catalyst. Common catalysts used for this reaction include sulfuric acid, hydrochloric acid, or acetic acid, which help accelerate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-cyclopentyl-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Cyclopentylheptanoic acid.
Reduction: Ethyl 7-cyclopentyl-7-hydroxyheptanoate.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Ethyl 7-cyclopentyl-7-oxoheptanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 7-cyclopentyl-7-oxoheptanoate involves its interaction with specific molecular targets and pathways. The ester and ketone functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Ethyl 7-oxoheptanoate: Lacks the cyclopentyl group, making it less sterically hindered.
Cyclopentylheptanoic acid: Similar structure but lacks the ester functional group.
Ethyl 7-cyclopentylheptanoate: Similar but lacks the ketone group.
Uniqueness: Ethyl 7-cyclopentyl-7-oxoheptanoate is unique due to the presence of both a cyclopentyl group and a ketone functional group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
ethyl 7-cyclopentyl-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O3/c1-2-17-14(16)11-5-3-4-10-13(15)12-8-6-7-9-12/h12H,2-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTQFLHBELAXFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645652 |
Source
|
Record name | Ethyl 7-cyclopentyl-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-06-2 |
Source
|
Record name | Ethyl ζ-oxocyclopentaneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-cyclopentyl-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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